molecular formula C10H11FO2 B13321047 2-(4-Fluoro-2-methylphenyl)propanoic acid

2-(4-Fluoro-2-methylphenyl)propanoic acid

Cat. No.: B13321047
M. Wt: 182.19 g/mol
InChI Key: ZASFCVUMQZYMIH-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11FO2 It is a derivative of propanoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-2-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 2-bromo-4-fluorotoluene with ethyl 2-bromopropionate in the presence of a base, followed by hydrolysis to yield the desired product . Another method involves the Suzuki-Miyaura coupling reaction, where 4-fluoro-2-methylphenylboronic acid is coupled with ethyl 2-bromopropionate, followed by hydrolysis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluoro-2-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(4-Fluoro-2-methylphenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as an NSAID, it inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. This inhibition reduces inflammation and pain . The compound may also interact with other molecular targets, depending on its specific application.

Comparison with Similar Compounds

    2-(4-Methylphenyl)propanoic acid: This compound is structurally similar but lacks the fluorine atom.

    2-(4-Fluorophenyl)propanoic acid: Similar to the target compound but without the methyl group on the benzene ring.

Uniqueness: 2-(4-Fluoro-2-methylphenyl)propanoic acid is unique due to the presence of both fluorine and methyl substituents on the benzene ring. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

2-(4-fluoro-2-methylphenyl)propanoic acid

InChI

InChI=1S/C10H11FO2/c1-6-5-8(11)3-4-9(6)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)

InChI Key

ZASFCVUMQZYMIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C)C(=O)O

Origin of Product

United States

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